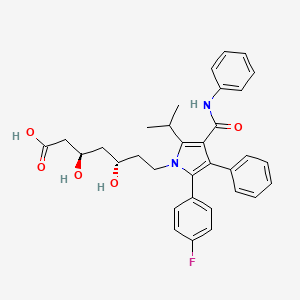

(3R,5S)-Atorvastatin

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

651770-09-1 |

|---|---|

Molecular Formula |

C33H35FN2O5 |

Molecular Weight |

558.6 g/mol |

IUPAC Name |

(3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid |

InChI |

InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27+/m0/s1 |

InChI Key |

XUKUURHRXDUEBC-RRPNLBNLSA-N |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Origin of Product |

United States |

Stereochemical Purity and Chiral Considerations in 3r,5s Atorvastatin Research

Stereoisomeric Landscape of Atorvastatin (B1662188)

The therapeutic efficacy of atorvastatin is intrinsically linked to its specific three-dimensional arrangement. The existence of multiple stereoisomers necessitates stringent control during synthesis and manufacturing to ensure the final product is predominantly the active (3R,5R)-form.

Identification of (3R,5S)-Atorvastatin as a Diastereomeric Impurity

This compound is recognized as a significant diastereomeric impurity in the synthesis of the active pharmaceutical ingredient. synthinkchemicals.com Its presence arises from the non-selective or incompletely selective chemical reactions during the manufacturing process. Regulatory bodies like the European Pharmacopoeia (EP) have established limits for such impurities to guarantee the safety and efficacy of the final drug product. mdpi.com The (3S,5R)-diastereomer is another potential impurity. synthinkchemicals.com

Analysis of Other Stereoisomers and Their Formation

Atorvastatin has two chiral centers, leading to the possibility of four stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). nih.govresearchgate.net The formation of these isomers is a direct consequence of the synthetic route employed. For instance, early syntheses involved racemic preparations followed by chiral chromatography to separate the enantiomers. wikipedia.org The formation of unwanted stereoisomers can occur during steps involving the creation of the chiral diol side chain. Inadequate control over the stereochemistry of these reactions can lead to a mixture of diastereomers, including the (3R,5S) and (3S,5R) forms. researchgate.netbeilstein-journals.org

Fundamental Challenges in Achieving Stereochemical Purity in Synthesis

The synthesis of stereochemically pure atorvastatin presents considerable challenges, primarily centered around the controlled formation of the two chiral centers in the heptanoic acid side chain.

Key challenges include:

Stereoselective Synthesis: The core difficulty lies in designing synthetic pathways that are highly stereoselective, producing the desired (3R,5R) isomer in high yield while minimizing the formation of other stereoisomers. researchgate.net

Cost and Complexity: While various asymmetric synthesis strategies exist, they often involve expensive chiral catalysts or starting materials and multiple, intricate reaction steps. jchemrev.com

Chiral Pool Synthesis: A successful commercial approach has been the use of a chiral pool strategy, starting with an inexpensive, naturally derived chiral molecule like isoascorbic acid to introduce the initial stereocenter. wikipedia.orgveeprho.com However, even with this approach, maintaining stereochemical integrity throughout the subsequent synthetic steps is crucial.

Biocatalytic Routes: To overcome the challenges of chemical synthesis, biocatalytic methods using enzymes like deoxyribose-5-phosphate aldolase (B8822740) (DERA) have been developed. These methods offer the potential for high stereoselectivity under milder reaction conditions. researchgate.netnih.gov

Chiral Analysis and Quality Control of Atorvastatin Stereoisomers and Synthetic Intermediates

To ensure the quality and stereochemical purity of atorvastatin, robust analytical methods are essential for separating and quantifying the different stereoisomers.

Advanced Analytical Methodologies for Chiral Purity Assessment

A variety of advanced analytical techniques are employed to assess the chiral purity of atorvastatin. High-Performance Liquid Chromatography (HPLC) is the most widely used technique. ppj.org.ly

| Analytical Technique | Column Type | Mobile Phase Example | Key Findings |

| Normal-Phase HPLC | Chiralpak AD-H mdpi.comrasayanjournal.co.iningentaconnect.com | n-hexane, ethanol (B145695), and trifluoroacetic acid (85:15:0.1 v/v/v) rasayanjournal.co.in | Successful separation of (R,R) and (S,S) isomers. rasayanjournal.co.in The European Pharmacopoeia method uses a Chiralpak AD-H column. mdpi.com |

| Normal-Phase HPLC | Chiralpak AD-3 mdpi.com | n-hexane-ethanol-formic acid (90:10:0.1 v/v/v) mdpi.com | Achieved faster analysis times and reduced solvent consumption compared to the EP method. mdpi.com |

| Reverse-Phase HPLC | Chiralcel® OD-RH ppj.org.lymedjpps.com | n-hexane-2-propanol (95:05 v/v) ppj.org.lymedjpps.com | Successfully separated atorvastatin diastereomers. ppj.org.lymedjpps.com |

| Supercritical Fluid Chromatography (SFC) | Chiralpak AD-H wisdomlib.org | Supercritical carbon dioxide and methanol (B129727) (90:10) wisdomlib.org | Offers a rapid (10-minute) and environmentally friendly method for enantiomeric separation. wisdomlib.org |

| Mass Spectrometry (MS) | ESI-QToF MS nih.gov | N/A (involves formation of trimeric metal complexes) | Allows for direct and rapid chiral quantification without prior chromatographic separation. nih.gov |

Stereochemical Assignment Techniques in Complex Molecules

Determining the absolute configuration of each stereocenter is crucial. Spectroscopic techniques play a vital role in this assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the diastereoisotopic protons, providing information about the spatial arrangement of atoms within the molecule. clinicsearchonline.orgresearchgate.net

X-ray Crystallography: This technique provides definitive proof of the three-dimensional structure of a crystalline compound, allowing for unambiguous assignment of stereochemistry.

Electronic Circular Dichroism (ECD): Simulation of ECD spectra can be used to assign the absolute configuration of stable atropisomers. unibo.it

Molecular Mechanism of Action and Enzyme Ligand Interactions of Atorvastatin

Competitive Inhibition of 3-Hydroxy-3-Methylglutaryl-Coenzyme A (HMG-CoA) Reductase

The principal mechanism of action of atorvastatin (B1662188) is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. nih.govdrugbank.comdroracle.ai This enzyme plays a crucial role in the endogenous synthesis of cholesterol. ahajournals.org By inhibiting HMG-CoA reductase, atorvastatin effectively reduces the production of cholesterol in the liver. nih.govdroracle.ai

Atorvastatin acts as a competitive inhibitor, meaning it competes with the natural substrate, HMG-CoA, for binding to the active site of the HMG-CoA reductase enzyme. drugbank.comdroracle.aihelsinki.fi The chemical structure of atorvastatin includes a dihydroxyheptanoic acid moiety that is structurally similar to HMG-CoA. mdpi.comodmu.edu.ua This structural mimicry allows atorvastatin to bind to the active site of the enzyme with high affinity. nih.govquizlet.com

X-ray crystallography studies have revealed the precise molecular interactions between atorvastatin and HMG-CoA reductase. nih.gov The inhibitor binds to a portion of the HMG-CoA binding site, effectively blocking the substrate from accessing the catalytic machinery of the enzyme. nih.gov The binding is characterized by a network of hydrogen bonds and van der Waals interactions between the inhibitor and amino acid residues within the active site. acs.orgresearchgate.net Notably, the flexibility of certain catalytically important residues at the C-terminus of the enzyme is crucial for accommodating the bulky statin molecule, as these residues would otherwise sterically hinder its binding. nih.gov The binding affinity of atorvastatin for HMG-CoA reductase is in the nanomolar range, indicating a very potent inhibition. acs.orgjohnshopkins.edu

| Parameter | Value | Significance |

| Inhibition Constant (Ki) | 2 - 250 nM | Indicates the high potency of atorvastatin as an inhibitor of HMG-CoA reductase. acs.org |

| Binding Enthalpy (ΔHbinding) | 0 to -9.3 kcal/mol at 25 °C | Shows a favorable enthalpic contribution to the binding affinity. acs.org |

| Dominant Thermodynamic Contributor to Binding | Entropy change (at 25 °C) | Suggests that hydrophobic interactions and the release of ordered water molecules play a significant role in the binding process. acs.org |

Cellular and Subcellular Effects Beyond Primary Enzyme Inhibition

The therapeutic effects of atorvastatin extend beyond the direct inhibition of HMG-CoA reductase and encompass a range of cellular and subcellular responses that contribute to its lipid-lowering and cardiovascular protective properties.

The reduction in intracellular cholesterol levels triggered by atorvastatin activates a cellular signaling cascade that leads to the upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes. nih.govdrugbank.comdroracle.ainih.gov This process is mediated by the activation of sterol regulatory element-binding proteins (SREBPs). youtube.comnih.gov With lower intracellular cholesterol, SREBPs are cleaved and translocate to the nucleus, where they bind to the sterol regulatory elements in the promoter region of the LDL receptor gene, thereby increasing its transcription. youtube.com The resulting increase in the number of LDL receptors on the hepatocyte surface enhances the clearance of LDL cholesterol from the bloodstream. nih.govahajournals.orgdroracle.aidroracle.ai Atorvastatin has also been shown to suppress the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that promotes the degradation of LDL receptors. nih.govnih.gov This dual mechanism of increasing LDL receptor synthesis and decreasing its degradation leads to a more profound and sustained reduction in circulating LDL cholesterol levels. Furthermore, studies have shown that atorvastatin can decrease the expression of the inducible degrader of the LDL receptor (IDOL), an E3 ubiquitin ligase that also targets the LDL receptor for degradation. bioscientifica.com

Beyond its effects on cholesterol metabolism, atorvastatin exhibits a variety of "pleiotropic" effects that are independent of its LDL-lowering action and contribute to its cardiovascular benefits. nih.govnih.govahajournals.org These effects are largely attributed to the inhibition of the synthesis of isoprenoid intermediates in the mevalonate pathway. droracle.aiahajournals.orgnih.gov

Atorvastatin has been shown to exert significant anti-inflammatory effects through various molecular pathways. odmu.edu.uaresearchgate.net By inhibiting the synthesis of isoprenoids, atorvastatin prevents the prenylation of small G proteins such as RhoA, which are involved in pro-inflammatory signaling. nih.gov This leads to the inhibition of downstream signaling cascades, including the Rho-kinase and MAPK pathways, resulting in reduced expression of pro-inflammatory cytokines and chemokines. nih.gov For instance, atorvastatin has been shown to suppress the release of interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). mdpi.comresearchgate.netfrontiersin.org This anti-inflammatory action is mediated, in part, by the upregulation of the IL-37/Smad3 complex and the inhibition of the NLRP3 inflammasome. mdpi.comfrontiersin.org Furthermore, atorvastatin can enhance autophagy, a cellular process that can dampen inflammatory responses, through the AKT/mTOR signaling pathway. researchgate.netfrontiersin.org Atorvastatin also improves endothelial function by upregulating the expression and activity of endothelial nitric oxide synthase (eNOS), which increases the bioavailability of nitric oxide (NO), a potent anti-inflammatory and vasodilatory molecule. ahajournals.orgnih.govnih.gov

| Pleiotropic Effect | Molecular Mechanism | Key Signaling Molecules |

| Anti-inflammation | Inhibition of isoprenoid synthesis, preventing prenylation of small G proteins. ahajournals.orgnih.gov | RhoA, Rho-kinase, MAPK, IL-1β, TNF-α, IL-37, Smad3, NLRP3 inflammasome. nih.govmdpi.comresearchgate.netfrontiersin.org |

| Improved Endothelial Function | Upregulation of eNOS expression and activity. ahajournals.orgnih.govnih.gov | eNOS, Nitric Oxide (NO). ahajournals.orgnih.govnih.gov |

| Plaque Stabilization | Reduced inflammation and lipid content within atherosclerotic plaques. nih.govahajournals.org | - |

| Antithrombotic Effects | Decreased platelet aggregation and expression of prothrombotic factors. ahajournals.org | Tissue factor, Plasminogen activator inhibitor-1 (PAI-1). ahajournals.org |

Pleiotropic Molecular Pathways Attributed to Atorvastatin

Anti-Apoptotic Molecular Events

(3R,5S)-Atorvastatin exerts context-dependent effects on apoptosis. In the vascular system, it demonstrates significant anti-apoptotic properties. Research on atherosclerotic models has shown that atorvastatin can inhibit apoptosis in vascular cells through the modulation of key regulatory proteins. One primary mechanism involves the upregulation of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). Concurrently, atorvastatin has been observed to down-regulate the phosphorylation of p38 mitogen-activated protein kinase (MAPK). This signaling cascade ultimately leads to the inhibition of caspase-3 cleavage, a critical executioner step in the apoptotic pathway. By preventing the activation of caspase-3, atorvastatin helps to preserve vascular cell integrity.

Conversely, in other cell types, such as activated hepatic stellate cells and certain cancer cells, atorvastatin has been shown to induce apoptosis. This pro-apoptotic effect is often mediated through the intrinsic mitochondrial pathway, characterized by an increase in the activity of initiator caspase-9, which subsequently activates effector caspase-3. ijrpr.comnih.gov This dual functionality highlights the complexity of atorvastatin's molecular influence, which is highly dependent on the specific cellular environment and pathological state.

Antioxidant Enzyme Modulation and Reactive Oxygen Species (ROS) Reduction

This compound exhibits potent antioxidant effects by modulating enzymes involved in the production and detoxification of reactive oxygen species (ROS). A primary target of atorvastatin is the NADPH oxidase complex, a major source of superoxide in the vascular wall. Studies have demonstrated that atorvastatin reduces ROS production by inhibiting the expression of essential NADPH oxidase subunits, such as gp91phox, p22phox, and nox1. youtube.combiorxiv.org It also prevents the membrane translocation of the regulatory subunit p47phox, which is crucial for enzyme activation.

In addition to suppressing ROS generation, atorvastatin enhances cellular antioxidant defenses. It has been shown to upregulate the expression and activity of catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. youtube.combiorxiv.orgproteopedia.org The effects of atorvastatin on superoxide dismutase (SOD) appear to vary depending on the experimental model. youtube.comproteopedia.orgresearchgate.net Furthermore, some of the antioxidant properties of statins are mediated through the activation of the Nrf2/HO-1 signaling pathway, which controls the expression of numerous antioxidant and cytoprotective genes. researchtrend.net These antioxidant actions are largely dependent on the inhibition of the mevalonate pathway, as they can be reversed by the addition of L-mevalonate but not by cholesterol, indicating a link to isoprenoid synthesis inhibition. youtube.com

Table 1: Modulation of Oxidative Stress Markers by Atorvastatin

| Enzyme/System | Effect of Atorvastatin | Molecular Mechanism | Reference |

|---|---|---|---|

| NADPH Oxidase | Inhibition | Decreased expression of subunits (gp91phox, p22phox, nox1); Inhibition of p47phox translocation. | youtube.combiorxiv.org |

| Catalase | Upregulation | Increased mRNA and protein expression, leading to higher enzymatic activity. | youtube.combiorxiv.orgproteopedia.org |

| Nrf2/HO-1 Pathway | Activation | Increased DNA-binding activity of Nrf2, inducing expression of target genes like HO-1. | researchtrend.net |

| Superoxide (O2-) | Reduction | Decreased production resulting from NADPH oxidase inhibition. |

Regulation of Programmed Cell Death (e.g., Pyroptosis)

Atorvastatin has been identified as a significant regulator of pyroptosis, a form of pro-inflammatory programmed cell death. Its inhibitory effects on pyroptosis are crucial to its vasoprotective actions. researchgate.netresearchgate.net In human vascular endothelial cells, atorvastatin has been shown to suppress pyroptosis by upregulating the long non-coding RNA (lncRNA) NEXN-AS1 and its adjacent gene, NEXN. drugbank.comresearchgate.net This upregulation leads to a subsequent decrease in the expression of key components of the canonical inflammasome pathway.

Specifically, atorvastatin inhibits the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome. drugbank.commdpi.comnih.gov This is achieved, in part, by suppressing the upstream Toll-like receptor 4 (TLR4) and its adaptor protein, myeloid differentiation factor 88 (MyD88). mdpi.comnih.govnih.gov By inhibiting this signaling cascade, atorvastatin reduces the expression of NLRP3, which in turn prevents the cleavage and activation of caspase-1. drugbank.comnih.gov Consequently, the processing and release of pro-inflammatory cytokines IL-1β and IL-18 are diminished, and the formation of membrane pores by Gasdermin D (GSDMD) is prevented. drugbank.comresearchgate.net

Molecular Impact on Endothelial Function

This compound confers significant benefits to endothelial function, primarily by enhancing the bioavailability of nitric oxide (NO), a key signaling molecule in the vasculature. acs.org The principal mechanism involves the upregulation and activation of endothelial nitric oxide synthase (eNOS). undip.ac.idnih.gov Atorvastatin increases eNOS mRNA expression and protein levels in endothelial cells. nih.govquizlet.com

This effect is largely mediated through the inhibition of the mevalonate pathway, which prevents the synthesis of isoprenoid intermediates necessary for the prenylation of small GTP-binding proteins, particularly Rho. quizlet.com The Rho/Rho-kinase (ROCK) pathway negatively regulates eNOS mRNA stability; therefore, by inhibiting Rho activity, atorvastatin stabilizes eNOS mRNA, leading to increased protein expression and NO production. quizlet.com Additionally, atorvastatin can activate eNOS post-translationally through the Phosphoinositide 3-kinase (PI3K)/Protein kinase B (Akt) signaling pathway. nih.gov Studies also suggest that the induction of eNOS by atorvastatin in endothelial cells is dependent on the presence of endoglin, a co-receptor for the TGF-β family.

Effects on Lipid Metabolism and Mitochondrial Dynamics at a Molecular Level

The primary pharmacological action of this compound is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a rate-limiting step in the hepatic synthesis of cholesterol. By blocking this step, atorvastatin reduces the intracellular cholesterol pool in hepatocytes. This reduction triggers a compensatory mechanism involving the sterol regulatory element-binding protein 2 (SREBP-2), which upregulates the expression of the gene encoding the low-density lipoprotein (LDL) receptor. The increased number of LDL receptors on the surface of liver cells enhances the clearance of LDL-cholesterol from the bloodstream. proteopedia.org

Beyond LDL reduction, atorvastatin also impacts triglyceride metabolism. It has been reported to decrease plasma triglyceride levels by inhibiting the assembly and secretion of very-low-density lipoprotein (VLDL) particles from the liver.

Regarding mitochondrial dynamics, atorvastatin's influence is primarily documented in the context of apoptosis. In certain cell types, statins can trigger the intrinsic mitochondrial pathway of apoptosis. This process involves a reduction in the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors, such as the second mitochondria-derived activator of caspases (Smac/DIABLO), from the mitochondrial intermembrane space into the cytosol. nih.gov

Modulation of Cellular Signaling Proteins via Isoprenoid Pathway Inhibition (e.g., Ras, Rac, Rho Prenylation)

Many of the pleiotropic effects of this compound stem from its inhibition of the mevalonate pathway, which extends beyond cholesterol synthesis. The blockade of HMG-CoA reductase prevents the formation of mevalonic acid and, consequently, downstream isoprenoid intermediates such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).

These isoprenoid lipids are crucial for a post-translational modification process known as prenylation. Prenylation involves the covalent attachment of FPP or GGPP to C-terminal cysteine residues of various signaling proteins, including members of the Ras, Rac, and Rho families of small GTPases. This lipid modification is essential for anchoring these proteins to cell membranes, a prerequisite for their proper function and participation in intracellular signaling cascades. By depleting the cellular pool of FPP and GGPP, atorvastatin inhibits the prenylation of these proteins, thereby impairing their signaling functions. For instance, the inhibition of Rho prenylation leads to the upregulation of eNOS and improved endothelial function, while inhibition of Ras and Rac can affect cell proliferation, inflammation, and oxidative stress. quizlet.com

Table 2: Impact of Isoprenoid Pathway Inhibition by Atorvastatin

| Inhibited Intermediate | Affected Proteins | Downstream Cellular Effect | Reference |

|---|---|---|---|

| Geranylgeranyl Pyrophosphate (GGPP) | Rho family (e.g., RhoA, Rac1) | Increased eNOS expression, reduced NADPH oxidase activity, cytoskeletal changes. | quizlet.com |

| Farnesyl Pyrophosphate (FPP) | Ras family | Modulation of cell proliferation and differentiation. |

Computational Modeling of Atorvastatin-Enzyme Binding and Interactions

Computational modeling and structural biology studies have provided detailed insights into the binding of this compound to its target, HMG-CoA reductase. As a competitive inhibitor, atorvastatin's structure mimics the natural substrate, HMG-CoA. ijrpr.com Its dihydroxyheptanoic acid moiety fits into the active site, while its larger, hydrophobic ring structures occupy a portion of the HMG-CoA binding site, effectively blocking substrate access. ijrpr.com

Molecular docking simulations reveal that atorvastatin's high binding affinity is due to a combination of specific interactions with amino acid residues within the enzyme's active site. ijrpr.com

Hydrogen Bonds: The O5-hydroxyl of atorvastatin's pentanoic acid chain forms critical hydrogen bonds with residues such as Glutamic acid 559 (Glu559) and Aspartic acid 767 (Asp767). drugbank.com The amide functional group can form an additional hydrogen bond with Serine 565 (Ser565).

Polar/Ionic Interactions: The carboxylate group forms strong polar interactions with positively charged residues in the "cis loop" of the enzyme, including Lysine 691 (Lys691) and Lysine 692 (Lys692). drugbank.com Arginine 590 (Arg590) is another key residue involved in these interactions. quizlet.com

Van der Waals and Hydrophobic Interactions: The large, hydrophobic components of atorvastatin, including the fluorophenyl and pyrrole (B145914) rings, engage in extensive van der Waals and hydrophobic interactions with nonpolar residues such as Leucine 562 (Leu562), Valine 683 (Val683), Leucine 853 (Leu853), and Leucine 857 (Leu857). drugbank.com

These multiple points of contact result in a high binding affinity, with thermodynamic analyses showing that at 25 °C, the binding is predominantly driven by a favorable entropy change. nih.gov Quantum biochemistry computations have estimated a high binding energy for atorvastatin, underscoring the stability of the enzyme-inhibitor complex. quizlet.com

Ligand Docking and Binding Affinity Calculations

Molecular docking simulations are instrumental in elucidating the binding interactions between atorvastatin and HMG-CoA reductase. These studies consistently demonstrate that atorvastatin binds to the active site of the enzyme, effectively blocking the entry of the natural substrate, HMG-CoA. mdpi.comresearchgate.net The binding affinity of atorvastatin for HMG-CoA reductase is significantly higher than that of HMG-CoA itself, with reported inhibition constants (Ki) in the nanomolar range. acs.orgmdpi.com

Several key amino acid residues within the active site of HMG-CoA reductase have been identified as crucial for the binding of atorvastatin. These include Ser684, Asp690, Lys691, and Lys692, which form hydrogen bonds and electrostatic interactions with the drug molecule. undip.ac.id Specifically, the dihydroxy acid moiety of atorvastatin, which mimics the structure of mevalonate, plays a pivotal role in these interactions. clinicsearchonline.org

The binding energy (ΔG) of atorvastatin to HMG-CoA reductase has been calculated in various studies, with values indicating a strong and favorable interaction. For instance, one study reported a ΔG of -5.49 kcal/mol, corresponding to an inhibition constant (Ki) of 1148.17 µM. nih.gov Another study found an average affinity energy of -9.3 ± 0.1 kcal/mol. undip.ac.id These calculations underscore the potent inhibitory capacity of atorvastatin.

Table 1: Binding Affinity Data for Atorvastatin with HMG-CoA Reductase

| Parameter | Value | Source |

|---|---|---|

| Inhibition Constant (Ki) | 2 - 250 nM | acs.org |

| Binding Energy (ΔG) | -5.49 kcal/mol | nih.gov |

| Inhibition Constant (Ki) from ΔG | 1148.17 µM | nih.gov |

Molecular Dynamics Simulations of Atorvastatin-Enzyme Complexes

Molecular dynamics (MD) simulations provide a dynamic perspective on the interaction between atorvastatin and HMG-CoA reductase, complementing the static view offered by docking studies. These simulations have confirmed the stability of the atorvastatin-enzyme complex over time. researchgate.net

MD simulations have revealed the importance of specific amino acid residues in maintaining the stability of the bound complex. Key residues identified include Lys735, Arg590, Asp690, and Asn686. researchgate.net These residues, along with hydrophobic interactions within the binding pocket, contribute to the tight binding of atorvastatin. researchgate.net The simulations also show that the presence of atorvastatin in the active site can induce conformational changes in the enzyme, further enhancing the inhibitory effect. nih.gov

Quantum Chemical Calculations of Electronic Properties Relevant to Binding

Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to investigate the electronic properties of atorvastatin that are crucial for its binding to HMG-CoA reductase. epstem.net These calculations provide insights into the distribution of electron density, electrostatic potential, and other quantum mechanical parameters that govern the intermolecular interactions between the drug and the enzyme.

These studies have helped to elucidate the nature of the forces involved in the binding process, including the roles of hydrogen bonding, electrostatic interactions, and van der Waals forces. acs.org The calculated electronic properties can be correlated with the observed binding affinities, providing a deeper understanding of the structure-activity relationship of atorvastatin and its analogues. researchgate.net

Stereochemical Influence on Molecular Interactions and Enzyme Specificity

The stereochemistry of atorvastatin is critical for its inhibitory activity. The drug molecule possesses a specific three-dimensional arrangement of atoms, and only the (3R,5S) enantiomer is pharmacologically active. researchgate.netguidetomalariapharmacology.org The inactive (3S,5S) enantiomer does not exhibit significant inhibition of HMG-CoA reductase. guidetomalariapharmacology.org

The stereospecificity of atorvastatin's action is a direct consequence of the precise geometric and electronic complementarity between the active enantiomer and the enzyme's binding site. The specific spatial orientation of the hydroxyl groups and other functional groups in the (3R,5S) configuration allows for optimal interactions with the key amino acid residues in the active site. clinicsearchonline.org Any deviation from this specific stereochemistry disrupts these critical interactions, leading to a loss of inhibitory potency. This high degree of stereochemical recognition underscores the specificity of the enzyme-ligand interaction.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) |

| Mevalonate |

| Atorvastatin |

Structure Activity Relationship Sar Studies of Atorvastatin Derivatives

Design and Synthesis of Atorvastatin (B1662188) Analogs for SAR Probing

The design and synthesis of atorvastatin analogs are foundational to SAR studies. The core structure of atorvastatin consists of a pentasubstituted pyrrole (B145914) core, which provides a scaffold for various substituents, and a (3R,5S)-dihydroxyheptanoic acid side chain, which mimics the natural substrate of the HMG-CoA reductase enzyme. nih.govresearchgate.net Synthetic strategies often focus on modifying these two key components to probe their influence on efficacy and selectivity. youtube.com

The pentasubstituted pyrrole ring is a distinguishing feature of atorvastatin and is crucial for its potent activity. acs.org SAR studies have shown that the substituents at positions 2, 3, 4, and 5 of the pyrrole ring significantly influence the drug's efficacy. mdpi.com The industrial synthesis of atorvastatin often involves the Paal-Knorr cyclocondensation to form the pyrrole ring. acs.orgnih.gov

Researchers have designed novel hepatoselective HMG-CoA reductase inhibitors by modifying the pyrrole core, such as by creating 4-sulfamoyl pyrroles. researchgate.net These analogs were found to have greater selectivity for hepatocytes compared to atorvastatin. researchgate.net The synthesis of these modified pyrrole cores can be achieved through methods like the [3+2] cycloaddition of a Münchnone with a sulfonamide-substituted alkyne. researchgate.net The goal of these modifications is often to enhance hepatoselectivity and reduce potential side effects like myalgia. researchgate.net Further synthetic approaches, such as the Hantzsch pyrrole synthesis, have also been employed to create diverse analogs for SAR studies. nih.govuctm.edu

The (3R,5S)-dihydroxyheptanoic acid side chain of atorvastatin is the pharmacophore that mimics the HMG-CoA substrate and is essential for competitive inhibition of the HMG-CoA reductase enzyme. researchgate.netnih.govemrespublisher.com This side chain contains two chiral centers, (3R, 5S), which are critical for its biological activity. emrespublisher.com Unlike some other statins that are administered as inactive lactones, atorvastatin is administered in its active, open-acid form. nih.gov

Modifications to this side chain are a key strategy in developing prodrugs. The carboxylic acid moiety can be esterified to enhance properties like solubility or to achieve targeted delivery. researchgate.netnih.gov These ester prodrugs are designed to be hydrolyzed in vivo to release the active atorvastatin acid. researchgate.net The design of these variations must maintain the crucial dihydroxy acid functionality, as it is directly involved in binding to the active site of HMG-CoA reductase. researchgate.net

Prodrug strategies are widely employed to improve the physicochemical properties and pharmacokinetic profile of atorvastatin. youtube.com This typically involves masking the carboxylic acid group of the heptanoic acid side chain to form esters, thioesters, amides, or lactones. nih.govresearchgate.nettandfonline.com These modifications can lead to enhanced water solubility and stability. nih.govrsc.org

The activation of these prodrugs relies on their hydrolysis by various enzymes in the body, primarily hydrolases like carboxylesterases. nih.govtandfonline.com For instance, ester-based prodrugs of atorvastatin have been synthesized and shown to undergo metabolic activation specifically by human carboxylesterase 1 (CES1). researchgate.netnih.gov Amide-based conjugates have also been developed, which exhibit high stability and are designed to be hydrolyzed by intracellular proteases like cathepsin B, releasing the active drug within target cells. nih.gov The atorvastatin lactone, a cyclic ester, is another prodrug form that can be hydrolyzed to the active acid, with studies showing it is specifically hydrolyzed by paraoxonase 3 (PON3). nih.govresearchgate.net

| Prodrug Type | Activating Enzyme(s) | Key Findings | Reference(s) |

| Esters | Carboxylesterase 1 (hCES1) | Specifically activated by hCES1. | researchgate.netnih.gov |

| Thioesters | Hydrolases | Investigated as part of a broad study on derivatives. | nih.govresearchgate.net |

| Amides | Intracellular Proteases (e.g., Cathepsin B) | Showed optimal stability and release of active drug upon hydrolysis. | nih.gov |

| Lactone | Paraoxonase 3 (PON3) | Specifically hydrolyzed by PON3. | nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of atorvastatin analogs and their biological activity. fiveable.mewikipedia.orgjocpr.com This method is instrumental in predicting the inhibitory activity of new, unsynthesized compounds, thereby guiding the design of more potent HMG-CoA reductase inhibitors. researchgate.netnih.gov

In a study involving 120 atorvastatin analogues, 3D-QSAR models were developed using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov The results indicated that both hydrophobic and electrostatic fields play crucial roles in the inhibitory activity. nih.gov Molecular docking simulations further explored the binding interactions within the HMG-CoA reductase active site, identifying key amino acid residues such as Arg590, Lys735, Asp690, and Asn686. nih.gov These QSAR studies suggested that introducing fluorine atoms or gem-difluoro groups into the atorvastatin structure could significantly improve inhibitory activity. nih.gov

| QSAR Model | q² (Cross-validated R²) | r² (Non-cross-validated R²) | Key Finding | Reference(s) |

| CoMFA | 0.558 | 0.977 | Hydrophobic and electrostatic fields are key for activity. | nih.gov |

| CoMSIA | 0.582 | 0.919 | Identified key amino acid residues for binding. | nih.gov |

Enzymatic Hydrolysis and Metabolic Activation of Derivatives in Preclinical Models

The metabolic activation of atorvastatin prodrugs is a critical step for their therapeutic effect. youtube.com Preclinical studies investigate the hydrolysis of these derivatives by various hydrolases in biological systems, such as liver microsomes. nih.gov A study of 31 different atorvastatin esters, thioesters, amides, and its lactone form was conducted to understand the structure-activity relationship for their metabolic activation. nih.govresearchgate.nettandfonline.com

These investigations revealed that the rate and extent of hydrolysis are highly dependent on the chemical structure of the promoiety attached to the atorvastatin molecule. researchgate.net This information is vital for designing prodrugs with controlled activation rates and targeted delivery. nih.gov The findings from these preclinical models help in predicting the in vivo performance of atorvastatin derivatives and selecting promising candidates for further development. researchgate.net

Human carboxylesterases, particularly hCES1 and hCES2, are major enzymes involved in the metabolic activation of ester-containing prodrugs. nih.gov hCES1 is predominantly found in the liver, while hCES2 is abundant in the intestine. nih.gov The two enzymes exhibit different substrate preferences. nih.gov

SAR studies have elucidated the structural features that determine the susceptibility of atorvastatin derivatives to these enzymes. nih.govresearchgate.nettandfonline.com

hCES1 Susceptibility : The hydrolysis by hCES1 is influenced by the size of both the acyl and alkoxy groups of the ester, as well as the degree of steric hindrance around the alkoxy group. nih.govresearchgate.nettandfonline.com hCES1 generally prefers substrates with a large acyl group and a small alcohol moiety. nih.gov

hCES2 Susceptibility : The susceptibility to hCES2 was found to increase as the electron density around the alkoxy group of the substrate decreased. nih.govresearchgate.nettandfonline.com

These distinct specificities allow for the design of atorvastatin prodrugs that can be selectively activated in the liver (by hCES1) or the intestine (by hCES2), offering a strategy for tissue-specific drug delivery. nih.govnih.gov

Specificity of Paraoxonase 3 (PON3) Hydrolysis of Statin Lactones

Paraoxonase 3 (PON3) is an enzyme that plays a significant role in the hydrolysis of the lactone forms of statins, converting these generally inactive prodrugs into their active hydroxy acid forms. The specificity of PON3 towards certain statin lactones is a key aspect of their metabolic activation.

Research has demonstrated that PON3, along with PON1, is involved in the hydrolysis of atorvastatin's δ-lactone. nih.govcore.ac.uknih.gov Studies using a human liver bank have shown a significant correlation between the rate of microsomal atorvastatin δ-lactone hydrolysis and the protein levels of both PON1 and PON3. nih.govnih.gov This indicates that both enzymes contribute to this metabolic conversion in the liver.

The specificity of PON3 for bulky lactones is a distinguishing feature among the paraoxonase family. The active site of PON3 is larger than that of PON1 and PON2, which allows it to accommodate and hydrolyze larger, more complex molecules. mdpi.com This structural characteristic is why PON3 demonstrates a preference for bulky substrates, such as the lactone forms of atorvastatin, lovastatin (B1675250), and simvastatin (B1681759). mdpi.com While PON1 can hydrolyze simvastatin and lovastatin lactones, PON3 is noted for its exclusive ability to hydrolyze these bulkier cardiovascular drug lactones. nih.govmdpi.com

The enzymatic hydrolysis of atorvastatin lactone is subject to considerable interindividual variability, with the enzymatic fraction of the reaction ranging from 0 to 42% of the total conversion to the active acid form. nih.gov This variability can be influenced by genetic polymorphisms in the PON locus, which may affect PON1 expression, as well as non-genetic factors that can impact the expression of both PON1 and PON3. nih.govnih.gov

| Factor | Observation | Reference |

|---|---|---|

| Substrate Preference | PON3 preferentially hydrolyzes bulky statin lactones over other substrates. | mdpi.com |

| Active Site Structure | The active site of PON3 is larger than that of PON1 and PON2, accommodating larger molecules. | mdpi.com |

| Atorvastatin Lactone Hydrolysis | Microsomal hydrolysis of atorvastatin lactone is significantly correlated with PON3 protein levels. | nih.govnih.gov |

| Interindividual Variability | The enzymatic fraction of atorvastatin lactone hydrolysis varies significantly among individuals. | nih.gov |

Atropisomerism and Its Potential Impact on Enzyme Binding and Inhibition

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, leading to isomers that can be isolated. In the context of drug design, atropisomerism can have a significant impact on a molecule's three-dimensional shape and, consequently, its interaction with biological targets.

While atorvastatin itself is not typically discussed in the context of atropisomerism, the concept has been explored through the design of atorvastatin prodrugs. One such example is "Atropostatin," an atropisomeric lactone-atorvastatin prodrug. dntb.gov.ua This compound was designed to investigate the potential of using atropisomerism as a strategy for drug delivery and controlled release.

The design of Atropostatin involves creating a molecule where the atorvastatin lactone is part of a larger, sterically hindered system. This hindered rotation creates stable atropisomers that can be separated and studied individually. The hypothesis behind such a design is that the different atropisomers may exhibit different rates of hydrolysis to the active atorvastatin acid, potentially allowing for modified pharmacokinetic profiles.

The potential impact of atropisomerism on enzyme binding and inhibition would be indirect in the case of a prodrug like Atropostatin. The atropisomeric structure itself does not bind to HMG-CoA reductase. Instead, the stereochemistry resulting from the hindered rotation could influence the rate at which the lactone ring is exposed and hydrolyzed by enzymes like PON3. This, in turn, would control the release of the active (3R,5R)-atorvastatin, which then binds to and inhibits HMG-CoA reductase. Therefore, atropisomerism in this context is a tool for medicinal chemists to modulate the pharmacokinetics of the active drug rather than directly influencing the binding event at the target enzyme. dntb.gov.ua

Polymorphism, Solid State Forms, and Crystallization Research of Atorvastatin

Characterization of Crystalline and Amorphous Forms

The comprehensive characterization of crystalline and amorphous forms of atorvastatin (B1662188) is essential for identifying and differentiating them. researchgate.net A variety of analytical techniques are employed to investigate the molecular and particle-level properties of these solid forms. nih.gov

X-ray Powder Diffractometry (XRPD) is a primary technique for distinguishing between the ordered structure of crystalline solids and the lack of long-range order in amorphous materials. improvedpharma.com Crystalline forms produce a distinct diffraction pattern with sharp peaks at specific 2θ angles, serving as a unique "fingerprint," while amorphous forms show a diffuse pattern, often with broad humps. improvedpharma.comgoogle.com

For (3R,5S)-Atorvastatin Calcium, XRPD is routinely used to identify its various solid forms. nih.govresearchgate.net The stable crystalline Form I is well-characterized, with studies showing distinctive peaks at 2θ values of approximately 9.07, 9.41, 10.18, 10.46, 11.76, 12.10, and 16.96 degrees. nih.gov The high crystallinity of this form is reflected in numerous sharp and intense peaks in its diffractogram. researchgate.net

In contrast, amorphous atorvastatin samples lack these sharp peaks. Analysis has identified different amorphous types, such as 'form 23' and 'form 27', which can be distinguished by their XRPD patterns. nih.gov For instance, amorphous form 27 is characterized by two wide bulges in the 2θ ranges of 5-10 and 15-25 degrees. The presence of polymorphic impurities in a crystalline sample can be detected by the appearance of additional peaks not corresponding to the primary form. nih.gov

Table 1: Characteristic XRPD Peaks for Atorvastatin Calcium Form I

| 2θ Angle (°) |

| 9.07 |

| 9.41 |

| 10.18 |

| 10.46 |

| 11.76 |

| 12.10 |

| 16.96 |

| Data sourced from studies on crystalline Atorvastatin Calcium. nih.gov |

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are widely used to study the thermal properties of atorvastatin's solid forms. uni-halle.de

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events like melting, crystallization, and glass transitions. uni-halle.de For crystalline Atorvastatin Calcium Form I (a trihydrate), DSC thermograms typically show a broad endotherm between 80-125°C, corresponding to the loss of water. nih.govnih.gov This is followed by a melting endotherm with an onset temperature in the range of 141-148°C. nih.gov The enthalpy of fusion for this form has been reported to be between 81.4 and 87.1 J/g. nih.gov The presence of polymorphic impurities can be indicated by multiple endothermic peaks or a significant drop in the heat of fusion. nih.gov

Amorphous atorvastatin exhibits a different thermal profile. Its DSC scan shows a glass transition (Tg) onset at approximately 140°C, followed by degradation at higher temperatures (around 190°C) without recrystallization. nih.gov The ratio of Tg to the melting temperature (Tm) is about 0.95, indicating that atorvastatin is an excellent glass former. nih.govresearchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about solvent content and thermal stability. uni-halle.de TGA scans of crystalline Atorvastatin Calcium Form I show a multi-step weight loss. nih.gov The initial small weight loss between 40-60°C is attributed to loosely bound surface water, while subsequent losses in the ranges of 70-120°C and 120-158°C correspond to the loss of hydration water. nih.gov A total mass loss of around 4.44% in the initial steps confirms the trihydrate nature of the compound. nih.gov Degradation of the compound is observed at temperatures above 207°C. nih.gov

Table 2: Thermal Properties of Atorvastatin Calcium Forms

| Solid Form | Technique | Key Thermal Event | Temperature Range (°C) |

| Crystalline Form I | DSC | Water Loss (Endotherm) | 80-125 |

| Crystalline Form I | DSC | Melting (Endotherm Onset) | 141-148 |

| Amorphous | DSC | Glass Transition (Tg Onset) | ~140 |

| Crystalline Form I | TGA | Loss of Loosely Bound Water | 40-60 |

| Crystalline Form I | TGA | Loss of Hydration Water | 70-158 |

| Both Forms | TGA | Degradation | > 207 |

| Data compiled from thermal analysis studies. nih.gov |

Spectroscopic methods provide insight into the molecular structure and environment within the solid state. nsf.gov

Raman Spectroscopy: FT-Raman spectroscopy is one of the methods used for the characterization of new atorvastatin solvates, helping to distinguish them from previously known forms. researchgate.net While detailed studies on using Raman to differentiate specific polymorphs of the bulk drug are less common in the provided sources, it is recognized as a standard tool for polymorphic structure analysis. nsf.govnih.gov

Solid-State Nuclear Magnetic Resonance (NMR): Solid-state NMR (ssNMR) is a powerful technique for probing the local molecular environment in solid forms. nsf.gov Studies using 13C and 19F magic angle spinning (MAS) NMR have been instrumental in characterizing Atorvastatin Calcium Form I. nsf.govsemanticscholar.org These studies indicate that the asymmetric unit of Form I contains two distinct atorvastatin molecules. nsf.govresearchgate.net The presence of two molecules is revealed by the observation of two distinguishable ssNMR peaks for a number of carbon sites. researchgate.net Complete chemical shift assignments for 13C and 19F have been determined, providing a detailed structural fingerprint of this polymorph. nsf.gov ssNMR can also be used to identify the presence of solvents within the crystal lattice of solvates, as specific peaks for solvents like ethanol (B145695) and acetone can be detected. nih.gov For example, peaks at 16.9 and 58.9 ppm in the 13C ssNMR spectrum are associated with the CH3 group of ethanol in a solvate. nih.gov

Table 3: Selected 13C Solid-State NMR Chemical Shifts for Atorvastatin Calcium Form I

| Assignment | Chemical Shift (ppm) |

| C12 or C25 | 182.8, 178.4 |

| C16 | 166.7, 159.3 |

| Aromatic Carbons | 113.8 - 137.0 |

| C8, C10 | 64.9 - 73.1 |

| Methylene Carbons | 40.2 - 47.4 |

| C33 | 26.4, 25.2 |

| C34 | 21.3 |

| Data sourced from solid-state NMR analysis. blogspot.com |

Microscopy techniques are employed to visualize the particle morphology and observe physical changes during heating.

Scanning Electron Microscopy (SEM): SEM is used to study the surface topography, shape, and particle size distribution of atorvastatin powders. nih.govresearchgate.net This analysis provides visual information that complements data from other techniques, helping to characterize different batches and forms of the drug substance. nsf.gov

Hot Stage Microscopy (HSM): HSM combines a microscope with a temperature-controlled stage to observe thermal transitions in real-time. nih.gov For amorphous atorvastatin samples, HSM studies show water loss followed by liquefaction in the temperature range of 145-170°C, which aligns with data from DSC analysis. nih.gov

Discovery and Characterization of Novel Polymorphs and Solvates

The polymorphic landscape of this compound is extensive, with a very large number of crystalline forms reported, reaching up to 78 forms according to some surveys. uni-halle.de This has prompted significant research into discovering and characterizing new solid forms, including polymorphs and solvates, to find those with potentially improved properties. uni-halle.deresearchgate.net The characterization of these novel forms relies on a combination of analytical techniques, including XRPD, DSC, TGA, and various spectroscopic methods. researchgate.net For example, new crystalline forms designated M-2, M-3, and M-4 have been identified and characterized by their unique X-ray diffraction patterns. google.com

The choice of solvent is a critical factor in the crystallization process, heavily influencing which polymorphic form or solvate is generated. umw.edu.pl Crystalline solids that incorporate solvent molecules into their crystal lattice are known as solvates; if the solvent is water, they are called hydrates. researchgate.net

Research has shown that recrystallizing amorphous atorvastatin from different organic solvents leads to the formation of various new solvates. nih.gov For instance, eight new solvates were discovered by using solvents such as isopropyl alcohol, ethanol, methanol (B129727), acetone, and butanol. nih.gov The resulting solvates incorporate the solvent molecules into the host crystal lattice, which can be confirmed by techniques like TGA, which shows mass loss corresponding to desolvation, and GC-MS, which identifies the entrapped solvent. nih.gov The solvent can also affect the final crystal habit and morphology. whiterose.ac.uk The ratio of solvent to antisolvent is another key parameter that can be manipulated to selectively crystallize a desired polymorphic form, as demonstrated in processes designed to produce Form I using an isopropyl alcohol and water mixture. nih.gov

Pseudopolymorphism (Hydrates and Solvates)

Pseudopolymorphism refers to the phenomenon where a compound exists in different crystal lattices due to the inclusion of solvent molecules. These forms, known as solvates, or hydrates when the solvent is water, are distinct from true polymorphs, which have the same elemental composition but different crystal structures. This compound, particularly as its calcium salt, exhibits extensive pseudopolymorphism, with a significant number of hydrates and solvates having been identified. In fact, it has been reported that atorvastatin calcium has more than 60 polymorphs and pseudo-polymorphs (hydrates and solvates) nih.govresearchgate.net.

The incorporation of solvent molecules into the crystal lattice can significantly alter the physicochemical properties of the API. The marketed form of atorvastatin calcium is a crystalline trihydrate, designated as Form I nih.govuni-halle.decrystalpharmatech.com. This hydrated form was found to have advantages over the amorphous form, including higher purity and improved chemical stability crystalpharmatech.com. The presence and stoichiometry of water molecules in the crystal structure are crucial and can be influenced by manufacturing processes and storage conditions. The conversion between hydrate and anhydrate forms, driven by changes in temperature and humidity, is a critical consideration during pharmaceutical development researchgate.net.

Research has led to the discovery of numerous other solvated forms of atorvastatin calcium. Two new crystalline solvates were discovered using common crystallization methods from amorphous atorvastatin calcium, which were characterized using various analytical techniques including X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TG) researchgate.net. The existence of such a large number of pseudopolymorphs highlights the complexity of atorvastatin's solid-state chemistry and the importance of controlling crystallization conditions to obtain the desired form.

| Form | Solvent | Stoichiometry | Reference |

|---|---|---|---|

| Form I | Water | Trihydrate | nih.govuni-halle.decrystalpharmatech.com |

| Form V | Water | Can contain up to 9 moles of water | google.comgoogle.com |

Strategies for Polymorph Screening and Control

The discovery and control of polymorphism are paramount in pharmaceutical development to ensure product consistency and quality. For this compound, the approach to polymorph screening has evolved since its initial development.

During the initial development of atorvastatin, routine and comprehensive polymorph screens were not as common as they are in modern pharmaceutical research crystalpharmatech.com. The discovery of a crystalline form (Form I) during late-stage development highlighted the need for thorough solid-form screening crystalpharmatech.com. Contemporary strategies for polymorph screening often employ high-throughput methodologies. These techniques allow for the rapid screening of a wide range of crystallization conditions, including different solvents, temperatures, and crystallization methods (e.g., cooling crystallization, antisolvent addition, evaporation).

For atorvastatin, a variety of crystallization methods have been explored to discover its numerous polymorphic and pseudopolymorphic forms. The objective is to enhance the probability and efficiency of discovering new forms by systematically exploring the crystallization landscape uni-halle.de. High-throughput screening can minimize the risk of late-appearing polymorphs, which can have significant implications for manufacturing and regulatory processes crystalpharmatech.com.

Crystal engineering is a powerful tool used to design and synthesize crystalline solids with desired physicochemical properties. This approach involves understanding and utilizing intermolecular interactions, such as hydrogen bonds and van der Waals forces, to control the assembly of molecules into specific crystal lattices. While the initial discovery of atorvastatin's polymorphs was more empirical, later research has implicitly used crystal engineering principles to target forms with improved properties like solubility and dissolution rates semanticscholar.org.

The formation of co-crystals is a prominent example of crystal engineering. Although not strictly polymorphs, co-crystals are multi-component solids where the API and a co-former are present in a stoichiometric ratio within the same crystal lattice. This strategy can be employed to modify the physicochemical properties of the API. For instance, an atorvastatin calcium-succinic acid co-crystal has been prepared and shown to have a new crystalline phase with a different melting point from its initial components researchgate.net. Such approaches demonstrate the application of crystal engineering principles to tailor the solid-state properties of this compound.

Impact of Polymorphism on Physicochemical Properties Relevant to Research

The existence of different polymorphic and pseudopolymorphic forms of this compound has a profound impact on its physicochemical properties, which are of great interest in a research setting.

The different crystal forms of a compound possess different lattice energies and, consequently, different thermodynamic stabilities. Generally, for a given compound, the amorphous form is thermodynamically less stable and more reactive than its crystalline counterparts due to the lack of long-range molecular order uni-halle.de. In the case of atorvastatin, the crystalline forms were found to be much more stable than the amorphous form, which required protection from heat, oxygen, and moisture crystalpharmatech.comimprovedpharma.com.

Among the crystalline forms, there exists a hierarchy of stability. For atorvastatin calcium, Form I is reported to be the most stable form and is non-hygroscopic nih.gov. The relative stability of different polymorphs can be determined by their melting points, enthalpies of fusion, and by conducting slurry conversion experiments where a less stable form will convert to a more stable form over time. For example, three crystal forms of atorvastatin were isolated and characterized, with one new form demonstrating good physical stability after two years of storage at room temperature researchgate.netnih.gov. Understanding the thermodynamic stability of different forms is crucial for selecting the appropriate form for development and ensuring the long-term stability of the final product.

| Form | Melting Point (°C) | Enthalpy of Fusion (J/g) | Relative Stability |

|---|---|---|---|

| Amorphous | Variable | N/A | Least Stable |

| Form I (Trihydrate) | ~160 | - | Most Stable Crystalline Form |

| Atorvastatin calcium-succinic acid cocrystal | 205.7 | 30.2 | - |

The solid-state form of an API can significantly influence its chemical stability and degradation pathways. The arrangement of molecules in the crystal lattice can affect their susceptibility to degradation by factors such as heat, light, and humidity. The amorphous form of atorvastatin calcium was found to be unstable and required protection from heat, light, oxygen, and moisture crystalpharmatech.com.

Forced degradation studies on atorvastatin have shown that it degrades under various stress conditions, including acidic and basic hydrolysis, oxidation, thermal, and photolytic conditions nih.gov. The degradation kinetics have been found to differ depending on the conditions. In an acidic medium, atorvastatin degradation follows first-order kinetics, while in a basic medium, it follows zero-order kinetics nih.govresearchgate.net. The rate constant for degradation was found to be higher in the acidic medium, indicating lower stability under these conditions nih.govresearchgate.net. Thermal degradation of atorvastatin calcium at high temperatures (180-200 °C) results in the formation of several degradation products asianpubs.org. The specific polymorphic form can influence the rate and extent of these degradation reactions due to differences in molecular packing and the accessibility of reactive sites.

| Condition | Kinetic Order | Rate Constant (k) | Relative Stability |

|---|---|---|---|

| Acidic Medium | First-order | 1.88 × 10⁻² s⁻¹ | Lower |

| Basic Medium | Zero-order | 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹ | Higher |

Process Intensification in Crystallization for Targeted Polymorph Development

Process intensification in the crystallization of this compound calcium aims to overcome the limitations of traditional batch processes, which often suffer from low productivity, wide crystal size distribution (CSD), and challenges in controlling the polymorphic form. nih.govresearchgate.net By transitioning to continuous manufacturing techniques, significant improvements in efficiency, product quality, and control over the desired solid-state form can be achieved. nih.govacs.org

Key strategies in process intensification for atorvastatin crystallization include continuous combined cooling and antisolvent crystallization (CCAC) and the integration of spherical agglomeration. nih.govaiche.org These advanced methods not only enhance productivity but also provide precise control over critical quality attributes such as particle size, morphology, and, most importantly, the polymorphic outcome. aiche.orgresearchgate.net

One of the significant advancements is the use of a continuous oscillatory baffled crystallizer (COBC). nih.gov Research has demonstrated that a CCAC process within a COBC can be 100-fold more productive than a conventional batch process. nih.gov For instance, the time required to produce 100 grams of the desired atorvastatin calcium polymorph was reduced from 22 hours in a batch process to just 12 minutes in a COBC. nih.govresearchgate.net This remarkable increase in efficiency is attributed to the high heat transfer rates and improved mixing within the COBC, which shortens the crystallization time. nih.gov

Control over the polymorphic form is a critical aspect of atorvastatin manufacturing, as different polymorphs exhibit varying physicochemical properties. aiche.org this compound calcium is known to exist in more than 60 polymorphic and pseudo-polymorphic forms, with Form I being the most stable and non-hygroscopic. nih.gov In continuous crystallization processes, several parameters have been identified as having a significant impact on the resulting polymorph. The ratio of solvent to antisolvent at the mixing point and the presence of seed crystals are crucial factors. nih.gov

Detailed research findings from continuous CCAC experiments in a COBC highlight the influence of process parameters on the polymorphic form of this compound calcium. The order of cooling and antisolvent addition, in particular, has been shown to be a determining factor in obtaining the desired Form I. nih.gov

| Run # | Process | Seed Load (%) | Flow Rate (ml/min) | Polymorphic Form Obtained |

| 1 | Cooling followed by AS addition | 20 | 8.33 | Amorphous |

| 2 | Cooling followed by AS addition | 10 | 8.33 | Amorphous |

| 3 | Cooling followed by AS addition | 5 | 8.33 | Amorphous |

| 4 | AS addition followed by cooling | 20 | 8.33 | Form I |

| 5 | AS addition followed by cooling | 10 | 8.33 | Form I |

| AS = Antisolvent | ||||

| This table is based on data from Kshirsagar et al., International Journal of Pharmaceutics, 2022. nih.gov |

The data clearly indicates that when antisolvent addition precedes cooling, the desired Form I is consistently produced, even at lower seed loadings. nih.gov Conversely, when cooling is performed before the addition of the antisolvent, the amorphous form is obtained. nih.gov Splitting the antisolvent into two addition ports within the COBC has also been found to be an effective strategy for securing the desired polymorph. nih.gov

Another process intensification strategy is spherical agglomeration, which can be integrated into a continuous manufacturing setup. aiche.org This technique addresses the issue of the this compound calcium crystallization process being strongly nucleation-dominated, which typically yields very small crystals (D50 < 10 μm). aiche.org Such small particles can make downstream filtration processes inefficient. aiche.org Spherical agglomeration enhances the final product's quality by improving crystal size and morphology, leading to better flowability and compressibility, which are advantageous for subsequent processing steps like tableting. aiche.orgresearchgate.net Key parameters influencing spherical agglomeration include the impeller stirring rate and the bridging solvent ratio (BSR). aiche.org

The integration of these advanced crystallization techniques into an end-to-end continuous manufacturing process, encompassing reaction, crystallization, spherical agglomeration, filtration, and drying, represents a significant leap forward in the production of this compound. acs.org This holistic approach not only improves manufacturing efficiency and product quality but also provides robust control over the development of targeted polymorphic forms. acs.org

Impurity Profiling, Degradation Pathways, and Chemical Stability of Atorvastatin

Identification and Characterization of Process-Related Impurities

Process-related impurities in (3R,5S)-Atorvastatin are substances that are formed during the manufacturing process. veeprho.combocsci.com These can include stereoisomers, by-products from side reactions, and residual starting materials or intermediates. rjpn.org The European Pharmacopoeia and other regulatory bodies set specific limits for known and unspecified impurities in atorvastatin (B1662188). waters.com For instance, limits can be set at 0.3% for certain related impurities and 0.1% for other unspecified impurities. waters.com

This compound possesses two chiral centers at the 3- and 5-positions of the heptanoic acid side chain, leading to the possibility of four stereoisomers. emrespublisher.comgoogle.com The desired therapeutic isomer is the (3R,5R) enantiomer. However, during synthesis, other stereoisomers can be formed as impurities, including the (3S,5S)-atorvastatin, this compound, and (3S,5R)-atorvastatin. google.comgoogle.com The formation of these stereoisomeric impurities is often a result of non-stereoselective steps in the synthesis or racemization under certain reaction conditions. irjmets.com Early synthetic routes often produced a racemic mixture that required separation by chiral chromatography. veeprho.com Modern enantioselective syntheses aim to control the stereochemistry throughout the process to minimize the formation of these impurities. veeprho.com The (3S,5S)-atorvastatin is the enantiomer of the active substance, while the (3R,5S) and (3S,5R) forms are diastereomers. google.com

A number of synthetic by-products can arise during the production of atorvastatin. The structural elucidation of these impurities is crucial for their control and is typically achieved using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net

Some common synthetic by-products include:

Desfluoro-atorvastatin: This impurity lacks the fluorine atom on the phenyl group. veeprho.com

Difluoro-atorvastatin: This impurity contains an additional fluorine atom. veeprho.combocsci.com

Atorvastatin epoxide: An impurity formed by the oxidation of the pyrrole (B145914) ring. veeprho.com

Atorvastatin lactone: This is an intramolecular ester formed between the 5-hydroxy group and the carboxylic acid of the heptanoic acid side chain. google.comresearchgate.net It can be formed during synthesis or as a degradation product. rjpn.orggoogle.com

Diamino atorvastatin: This impurity can result from impure starting materials used in the synthesis. researchgate.net

Forced Degradation Studies and Stress Testing

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products of a drug substance. mjcce.org.mkirjmets.com This involves subjecting the drug to conditions more severe than accelerated stability studies, such as high heat, humidity, and exposure to acidic, basic, and oxidizing agents, as well as light. scirp.orgscirp.org These studies provide valuable information on the intrinsic stability of the molecule and help in the development of stability-indicating analytical methods. researchgate.netnih.gov

This compound shows susceptibility to degradation under hydrolytic conditions, particularly in acidic and peroxide environments. scirp.orgscirp.org

Acidic Hydrolysis: Significant degradation of atorvastatin is observed under acidic conditions. emrespublisher.comscirp.org One of the primary degradation products formed is atorvastatin lactone, resulting from the acid-mediated cyclization of the 3,5-dihydroxyheptanoate side chain. rjpn.orgresearchgate.net Studies have shown the formation of unknown degradation products as well under acidic stress. nih.gov

Basic Hydrolysis: Atorvastatin is generally found to be more stable under basic conditions compared to acidic conditions, with some studies reporting no significant degradation. emrespublisher.comnih.gov However, other reports indicate some susceptibility to base hydrolysis. scirp.orgijpsonline.com

Peroxide (Oxidative) Hydrolysis: The drug undergoes degradation in the presence of hydrogen peroxide. scirp.orgscirp.org This oxidative stress can lead to the formation of several degradation products, including Impurity B and other unidentified degradants. scirp.orgscirp.org The pyrrole ring of the atorvastatin molecule is susceptible to oxidation. researchgate.net

Thermal stability studies are conducted to evaluate the effect of temperature on the drug substance. When subjected to dry heat, atorvastatin has shown mixed results. Some studies report that the drug is stable to the effects of temperature, with no significant degradation observed at 60°C for 24 hours. scirp.orgscirp.org However, other research indicates that thermal stress can lead to the formation of known impurities such as Impurity H and Impurity J. nih.gov At much higher temperatures (180-200°C), significant degradation occurs, yielding multiple products. asianpubs.org

Oxidative Degradation: Beyond peroxide-induced degradation, atorvastatin is susceptible to oxidation from atmospheric oxygen, especially during preparation and storage. google.com This can be mitigated by storing the substance under an inert atmosphere like nitrogen. google.com Oxidative degradation primarily affects the pyrrole ring, leading to the formation of complex products. researchgate.netnih.gov Some identified oxidative degradation products include ATV-FX1, ATV-FXA, ATV-FXA1, and FXA2, which result from the oxidation of the pyrrole ring and subsequent rearrangements. researchgate.net Another identified product is 3-(4-Fluoro-benzoyl)-2-isobutyryl-3-phenyl-oxirane-2-carboxylic acid phenylamide. google.com

Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of atorvastatin. nih.govasianpubs.org Photolytic stress can lead to the formation of known impurities such as J, L, and D. nih.gov Studies have shown that atorvastatin undergoes rapid degradation when irradiated with wavelengths between 300-350 nm in an aqueous solution. scirp.org The presence of ferric ions can accelerate this photodegradation. scirp.org The formation of 3-(4-Fluoro-benzoyl)-2-isobutyryl-3-phenyl-oxirane-2-carboxylic acid phenylamide has also been reported as a result of photodecomposition. google.com

Elucidation of Degradation Mechanisms and Pathways

Forced degradation studies are crucial for identifying potential degradation products, understanding the intrinsic stability of the molecule, and establishing degradation pathways. irjmets.comajpaonline.com this compound is subjected to various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, as recommended by the International Conference on Harmonization (ICH) guidelines. irjmets.comakjournals.com

Studies show that this compound is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions. akjournals.commdpi.com

Hydrolytic Degradation: Atorvastatin demonstrates pH-dependent hydrolysis. benchchem.com In acidic conditions (e.g., 0.1 M HCl), it undergoes degradation, leading to the formation of several products. ajpaonline.com One of the primary degradation products under both acidic and basic conditions is Atorvastatin lactone, formed through intramolecular esterification (lactonization) of the 3,5-dihydroxyheptanoic acid side chain. scielo.br Under acidic hydrolysis, as many as four or five distinct degradation products have been detected. ajpaonline.com In alkaline conditions (e.g., 0.1 M NaOH), degradation also occurs, with at least one major degradation product being formed. ajpaonline.com

Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), leads to significant degradation. scielo.brmjcce.org.mk The pyrrole ring of the atorvastatin molecule is susceptible to oxidation. benchchem.com In some studies, degradation was observed with 30% H₂O₂, while others used concentrations as low as 3% to achieve controlled degradation. ajpaonline.comscielo.br This process can lead to the formation of various oxidized derivatives, including an unknown impurity that was enriched through extreme oxidative degradation for characterization. researchgate.net

Photodegradation: Atorvastatin is unstable when exposed to light. ajpaonline.com Photolytic degradation, induced by UV light (e.g., at 254 nm), can result in the formation of isopropyl-pyrrole quinone derivatives through a radical-mediated oxidation of the pyrrole ring. ajpaonline.combenchchem.com Both the drug substance and its formulated products show susceptibility to photolytic stress. ajpaonline.com

Thermal Degradation: When subjected to dry heat (e.g., 100-105°C), this compound shows signs of degradation. scielo.brmjcce.org.mk Thermal stress has been shown to increase the levels of certain known impurities, such as Ph. Eur. impurity D and Ph. Eur. impurity H, along with a host of other unspecified degradation products. mjcce.org.mk

The degradation pathways are complex, often involving the side chain and the heterocyclic pyrrole core. The primary mechanism in aqueous solutions often involves the cyclization of the dihydroxyheptanoic acid side chain to form the corresponding lactone. scielo.br Oxidative conditions tend to attack the electron-rich pyrrole ring system. benchchem.comresearchgate.net

Development and Validation of Stability-Indicating Analytical Methods for Research

To ensure the quality of this compound, it is essential to develop and validate stability-indicating analytical methods (SIAMs). A SIAM is a method that can accurately quantify the drug substance in the presence of its impurities, and degradation products. ajpaonline.com The validation of these methods is performed according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness. ijsrst.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for this purpose. akjournals.comresearchgate.net These methods typically utilize reversed-phase columns, such as C18 or specialized cyano columns, to achieve effective separation. akjournals.commjcce.org.mk

One developed UPLC method utilized a fused-core shell cyano column to separate atorvastatin from its impurities with a mobile phase consisting of an ammonium (B1175870) formate (B1220265) buffer and acetonitrile (B52724). mjcce.org.mk Another rapid LC method used a Zorbax Bonus-RP column with a gradient of water, acetonitrile, and trifluoroacetic acid, achieving separation in a shorter run time of 25 minutes. mdpi.com High-Performance Thin-Layer Chromatography (HPTLC) has also been highlighted as a cost-effective and high-throughput alternative for degradation studies. ijsrst.com

The development of these methods is critical for quality control during manufacturing and for stability testing of the final pharmaceutical product. mjcce.org.mk

A key aspect of a stability-indicating method is its ability to separate the active pharmaceutical ingredient (API) from all potential impurities and degradation products. mdpi.com Chromatographic techniques like HPLC and UPLC are pivotal for this separation. akjournals.com

In one study, a UPLC-MS/MS method was developed to separate and characterize degradation products of atorvastatin. akjournals.com The separation was achieved on a C18 column using a gradient elution. akjournals.com Another HPLC method successfully separated atorvastatin from 12 of its related substances and various degradation products on a Zorbax Bonus-RP column. mdpi.com The detection is commonly performed using a UV detector at a wavelength where both the API and its impurities have adequate absorbance, for instance, at 245 nm or 277 nm. mdpi.comscielo.br

The table below summarizes chromatographic conditions and retention times (Rt) for this compound and a key degradation product from a representative study.

| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) |

| This compound | Cosmosil-C18 (4.6 mm × 250 mm, 5 µm) | Acetonitrile:Ammonium Acetate (B1210297) Buffer (pH 5.0):Methanol (B129727) (50:25:25 v/v/v) | 1.0 | 277 | 6.195 scielo.br |

| Celecoxib (co-analyte) | Cosmosil-C18 (4.6 mm × 250 mm, 5 µm) | Acetonitrile:Ammonium Acetate Buffer (pH 5.0):Methanol (50:25:25 v/v/v) | 1.0 | 277 | 3.989 scielo.br |

The quantification of these impurities is essential. For instance, an unknown degradation impurity was quantified in the range of 0.05% to 0.2% of Atorvastatin using a gradient reversed-phase HPLC method. researchgate.net The linearity of these methods is established over a specific concentration range to ensure accurate quantification. For example, a developed method showed excellent linearity for atorvastatin over a range of 10 to 150 µg/mL. akjournals.com

Mass balance analysis is a critical component of validating a stability-indicating method. It is the process of demonstrating that the sum of the assay value and the levels of all degradation products closely matches the initial assay value of the drug substance. A successful mass balance, typically between 95% and 105%, confirms that all major degradation products have been detected and quantified by the method. mjcce.org.mk